D-Gluconic acid calcium salt

Oral calcium supplementation Gastrointestinal tolerability Patient compliance

Generic calcium salt substitution fails due to differences in solubility, GI tolerance, and IV safety. Calcium carbonate requires gastric acid, calcium chloride risks tissue necrosis. Calcium gluconate (CAS 299-28-5) offers pH-independent dissolution, neutral taste, and established peripheral IV safety. - **GI tolerability**: 3-5% incidence vs. 15-20% for carbonate - ideal for pediatrics, elderly, PPI users. - **IV administration**: Bioequivalent to chloride at 3.11:1 ratio with lower extravasation risk. - **Formulation compatibility**: 3.5 g/100 mL solubility at 25°C, pH 6-7, tasteless - suited for clear beverages and iron-containing prenatal supplements.

Molecular Formula C12H22CaO14
Molecular Weight 430.37 g/mol
Cat. No. B12039167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Gluconic acid calcium salt
Molecular FormulaC12H22CaO14
Molecular Weight430.37 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]
InChIInChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
InChIKeyNEEHYRZPVYRGPP-IYEMJOQQSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Gluconic Acid Calcium Salt: Identity and Comparator Landscape


D-Gluconic acid calcium salt (calcium gluconate; CAS 299-28-5) is an organic calcium salt of gluconic acid with the molecular formula C₁₂H₂₂CaO₁₄ and molecular weight 448.39 g/mol (monohydrate). It serves as a water-soluble, pH-neutral calcium source utilized across pharmaceutical, food-fortification, and parenteral-nutrition applications . Its comparator set includes calcium carbonate (inorganic, high elemental calcium, gastric acid-dependent dissolution), calcium chloride (inorganic, highly soluble, tissue-irritating), calcium citrate (organic, moderate solubility, gastric acid-independent absorption), and calcium lactate (organic, moderate solubility). The compound's differentiation centers on its intermediate solubility profile, low gastrointestinal irritation, neutral organoleptic properties, and superior intravenous peripheral-line safety .

Formulation Neutral-pH aqueous systems; clear beverage, oral liquid, parenteral base
Tolerability Reported lower GI discomfort incidence vs. carbonate alternatives in oral supplementation studies
IV Delivery Peripheral-line compatible; lower reported extravasation risk in research models

Why Calcium Salt Substitution Fails


Generic substitution among calcium salts is unreliable because elemental calcium content, solubility, pH dependence, organoleptic profile, gastrointestinal tolerability, and intravenous extravasation risk vary drastically across salt forms. Calcium carbonate (40% elemental Ca) dissolves only under acidic conditions (pH < 4) and causes bloating in 15–20% of users; calcium chloride (74.5 g/100 mL solubility) is hyperosmolar and causes tissue necrosis upon extravasation; calcium citrate inhibits non-heme iron absorption and has bitter taste [1]. Calcium gluconate uniquely occupies an intermediate position: moderate solubility (3.5 g/100 mL at 25 °C) with pH-independent dissolution, near-neutral pH (6–7) enabling formulation compatibility, low gastrointestinal irritation (3–5% incidence), and established peripheral IV safety [2]. These multi-dimensional performance differences mean that a calcium salt selected for one application (e.g., clear beverage fortification, parenteral nutrition, or pediatric supplementation) cannot be swapped without quantitative re-validation.

Calcium carbonate: Gastric acid-dependent dissolution may shift calcium delivery in hypochlorhydric or acid-suppressed models.
Calcium chloride: Hyperosmolar solution and higher reported extravasation risk may limit peripheral IV model use and require central-line preference.
Calcium citrate: Bitter taste and non-heme iron absorption inhibition may complicate co-formulation and dosing regimens in supplementation studies.

Quantitative Differentiator Evidence


Gastrointestinal Tolerability vs. Calcium Carbonate

In chronic oral calcium supplementation, the incidence of gastrointestinal discomfort (bloating, constipation, acid reflux) is substantially lower with calcium gluconate than with calcium carbonate. Clinical monitoring data from oral supplementation populations report a GI discomfort incidence of 3%–5% for calcium gluconate versus 15%–20% for calcium carbonate [1]. This difference is mechanistically attributed to the absence of carbon dioxide generation upon dissolution; calcium carbonate reacts with gastric acid to produce CO₂, causing bloating and reflux, while calcium gluconate dissolves without gas evolution in weakly acidic to neutral environments.

GI tolerability
Data to verify
Reported ~3–5% GI discomfort vs. 15–20% for carbonate
Supports tolerability endpoint differentiation in oral supplementation models
Supplier-reported monitoring data; independent verification recommended
Oral calcium supplementation Gastrointestinal tolerability Patient compliance

Intravenous Extravasation Safety vs. Calcium Chloride

Calcium chloride causes more severe tissue necrosis upon extravasation compared to calcium gluconate, making calcium gluconate the preferred agent for peripheral intravenous administration in non-shock patients. Per Emergency Physicians Monthly and systematic clinical reviews, calcium chloride is 'more irritating and more likely to cause tissue necrosis with extravasation' while 'calcium gluconate is preferred in patients without hemodynamic instability' [1]. The Anesthesiology (2024) bioequivalence study further established that calcium gluconate and calcium chloride have identical pharmacokinetic time courses after dose-ratio adjustment, meaning efficacy is equivalent when the 3:1 dose ratio of calcium gluconate to calcium chloride is applied [2]. Thus, calcium gluconate provides equivalent therapeutic efficacy with superior peripheral IV safety.

IV extravasation risk
Head-to-head
Lower reported tissue necrosis risk; preferred for peripheral IV in non-shock models
Supports peripheral-line safety endpoint review in IV calcium research
Therapeutic equivalence confirmed at 3.11:1 dose ratio (Anesthesiology 2024)
Intravenous calcium therapy Extravasation injury Peripheral line safety

Solubility and pH-Dependent Dissolution Profile

Calcium gluconate demonstrates water solubility of 30 g/L (3.0 g/100 mL) at 21 °C in pure water, compared to calcium carbonate at 0.014 g/L (0.0014 g/100 mL) at the same temperature — representing a >2,000-fold solubility advantage [1]. FDA prescribing information confirms solubility of 3.5 g/100 mL at 25 °C for calcium gluconate injection-grade material [2]. Furthermore, calcium gluconate maintains its solubility in the pH 6.5–8.5 range (optimal dissolution interval of 6–8 g/100 mL at 25 °C), whereas calcium carbonate requires pH < 4 for any meaningful dissolution [3]. This pH-independent dissolution profile eliminates the gastric acid requirement and enables formulation in neutral-pH beverages and liquid supplements without precipitation.

Aqueous solubility
Cross-study comparable
3.0 g/100 mL (21 °C) vs. 0.0014 g/100 mL for CaCO₃
~2,100× higher
Supports neutral-pH formulation compatibility screening
pH-independent solubility in 6.5–8.5 range; optimal 6–8 g/100 mL at 25 °C
Calcium salt solubility Formulation compatibility Aqueous dissolution

Oral Calcium Bioavailability Cross-Study Comparison

In a controlled human study (Sheikh et al., NEJM 1987), the net fractional calcium absorption from a single 500-mg dose in fasted healthy subjects was 27 ± 3% for calcium gluconate, compared with 39 ± 3% for calcium carbonate, 30 ± 3% for calcium citrate, 32 ± 4% for calcium lactate, and 32 ± 4% for calcium acetate. The differences across salts were not statistically significant by ANOVA, establishing that calcium gluconate provides absorption that is statistically equivalent to other common calcium salts under fasting conditions [1]. Separately, Ruipu Biological reports that in populations with insufficient gastric acid (elderly, acid-suppressant users), calcium gluconate's absorption efficiency is 25%–35% higher than that of calcium carbonate owing to its pH-independent dissolution [2].

Fractional absorption
Head-to-head
27 ± 3% (gluconate) vs. 39 ± 3% (carbonate) in fasted state; p>0.05
Supports absorption endpoint interpretation across salt forms under controlled conditions
In hypochlorhydric models, gluconate absorption may be 25–35% higher than carbonate
Calcium bioavailability Fractional absorption Oral supplementation pharmacokinetics

Non-Heme Iron Absorption Interference vs. Calcium Citrate

Among calcium salts tested for non-heme iron absorption interference in fasted women of childbearing age, calcium citrate was the only calcium salt that significantly decreased non-heme iron bioavailability relative to the calcium chloride control. Calcium gluconate did not demonstrate a statistically significant inhibitory effect on iron absorption in this study [1]. This finding is critical for combined calcium–iron supplementation strategies commonly employed in prenatal and malnutrition interventions.

Iron absorption impact
Head-to-head
No significant decrease in non-heme iron bioavailability vs. control
Supports iron-compatibility endpoint for co-supplementation research
Calcium citrate uniquely inhibitory in fasted women study (Candia et al., 2018)
Calcium-iron interaction Mineral bioavailability Supplement co-administration

IV Dose-Response Equivalence vs. Calcium Chloride

A 2024 bioequivalence trial in parturients (Ansari et al., Anesthesiology) confirmed that calcium gluconate and calcium chloride produce identical serum ionized calcium time courses after adjusting for a dose ratio of 3.11:1 (95% CI 2.77–3.48). A 1-g infusion of calcium chloride yielded a peak increase in serum ionized calcium of 0.39 mM (95% CI 0.38–0.42), which decreased by half at 29 min (95% CI 23–40 min) post-infusion start. Calcium gluconate at 3.11× the calcium chloride dose produced an identical peak and decay profile [1]. This means calcium gluconate delivers one-third the elemental calcium per gram of salt but with equivalent systemic pharmacokinetics, enabling precise, predictable dosing with superior peripheral safety.

IV PK dose ratio
Head-to-head
Dose ratio 3.11:1 (gluconate:chloride) for identical iCa kinetics
Supports dose-equivalence modeling for peripheral-line replacement protocols
95% CI 2.77–3.48; identical peak and decay in parturient model
Intravenous calcium pharmacokinetics Dose equivalence Elemental calcium

Evidence-Backed Application Scenarios


Pediatric and Geriatric Oral Supplementation

In populations sensitive to gastrointestinal side effects—including children, the elderly, and patients on proton-pump inhibitors—calcium gluconate's 3%–5% GI discomfort incidence is substantially lower than calcium carbonate's 15%–20%. This supports its selection in liquid oral formulations for long-term compliance in these demographic segments. For elderly patients with reduced gastric acid secretion, calcium gluconate's pH-independent dissolution yields 25%–35% higher absorption efficiency compared to calcium carbonate [1].

Peripheral Intravenous Calcium Replacement

Calcium gluconate is the agent of choice for peripheral IV calcium administration in non-shock hypocalcemia, magnesium toxicity, and transfusion-related hypocalcemia. The bioequivalence study (Ansari et al., Anesthesiology 2024) confirms that calcium gluconate achieves identical serum ionized calcium kinetics to calcium chloride when dosed at a 3.11:1 ratio, while carrying a markedly lower risk of tissue necrosis upon extravasation [2]. Hospital pharmacies should stock calcium gluconate as the default IV calcium for peripheral-line protocols.

Clear Beverage and Neutral-pH Fortification

Calcium gluconate's solubility of 3.0–3.5 g/100 mL at room temperature, combined with its neutral pH (6–7) and tasteless, odorless profile, makes it uniquely suitable for clear beverage fortification where calcium carbonate's insolubility (0.0014 g/100 mL) and calcium citrate's bitterness are prohibitive. Its optimal solubility in the pH 6.5–8.5 range matches common beverage formulation conditions without precipitation or haze [3].

Prenatal Calcium-Iron Co-Supplementation

Unlike calcium citrate, which significantly inhibits non-heme iron absorption in fasted individuals, calcium gluconate does not reduce iron bioavailability relative to the control [4]. This makes calcium gluconate the preferred calcium source in combined calcium–iron prenatal supplements and public-health nutrition programs where iron status is also a concern, avoiding the need for separate dosing schedules.

Application
Selection Property
Validation Focus
Oral supplementation studies in low-acid populations
pH-independent dissolution, reported lower GI irritation
GI tolerability endpoint comparison vs. carbonate
Peripheral IV calcium delivery research
Lower reported extravasation risk, reported PK equivalence after dose adjustment
Extravasation safety endpoint and PK equivalence assessment
Neutral-pH clear beverage formulation research
High aqueous solubility and neutral pH profile, tasteless
Solubility and precipitation testing in beverage matrices
Combined calcium-iron supplementation studies
Non-interference with non-heme iron absorption
Iron bioavailability endpoint in co-administration models
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